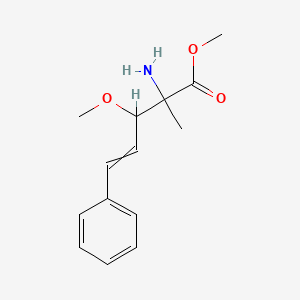![molecular formula C24H40ClNO4S B14356394 2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride CAS No. 90661-79-3](/img/structure/B14356394.png)
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is a chemical compound known for its unique structure and reactivity It is composed of a phenoxy group substituted with a butane-1-sulfonylamino group and a tetradecanoyl chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride typically involves multiple steps. One common route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group is prepared by reacting phenol with an appropriate halogenated compound under basic conditions.
Introduction of the Butane-1-sulfonylamino Group: The phenoxy intermediate is then reacted with butane-1-sulfonyl chloride in the presence of a base to introduce the butane-1-sulfonylamino group.
Attachment of the Tetradecanoyl Chloride Moiety: Finally, the resulting compound is reacted with tetradecanoyl chloride under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction Reactions: The sulfonylamino group can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide, while hydrolysis can produce the corresponding acid and amine.
Applications De Recherche Scientifique
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as surfactants and polymers.
Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicinal Chemistry: The compound is investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Mécanisme D'action
The mechanism of action of 2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride involves its reactivity with nucleophiles and electrophiles. The chloride group can be displaced by nucleophiles, leading to the formation of new covalent bonds. The sulfonylamino group can interact with biological molecules, potentially inhibiting enzyme activity or modifying protein structures. The phenoxy group provides stability and enhances the compound’s solubility in organic solvents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}acetyl chloride: Similar structure but with an acetyl group instead of a tetradecanoyl group.
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}benzoyl chloride: Contains a benzoyl group instead of a tetradecanoyl group.
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}hexanoyl chloride: Features a hexanoyl group in place of the tetradecanoyl group.
Uniqueness
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is unique due to its long tetradecanoyl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications in material science and medicinal chemistry.
Propriétés
Numéro CAS |
90661-79-3 |
|---|---|
Formule moléculaire |
C24H40ClNO4S |
Poids moléculaire |
474.1 g/mol |
Nom IUPAC |
2-[3-(butylsulfonylamino)phenoxy]tetradecanoyl chloride |
InChI |
InChI=1S/C24H40ClNO4S/c1-3-5-7-8-9-10-11-12-13-14-18-23(24(25)27)30-22-17-15-16-21(20-22)26-31(28,29)19-6-4-2/h15-17,20,23,26H,3-14,18-19H2,1-2H3 |
Clé InChI |
VBIZOUSCWKUPED-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)Cl)OC1=CC=CC(=C1)NS(=O)(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



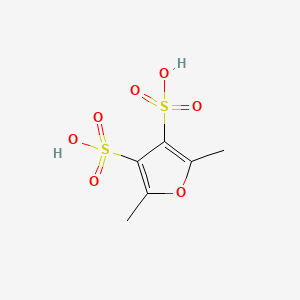
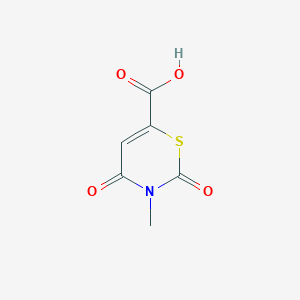
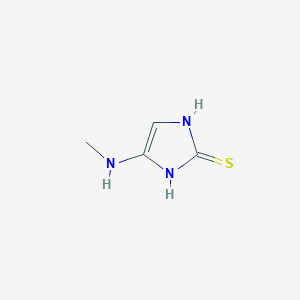
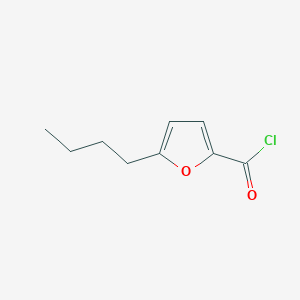

![2-Butanone, 4-[(4-methoxyphenyl)amino]-](/img/structure/B14356357.png)
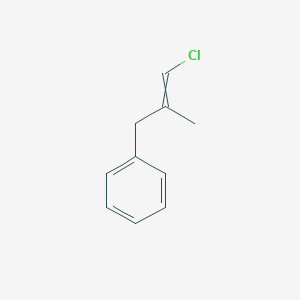
![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)


